molecular formula C16H11ClN2OS B1310781 5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone CAS No. 15985-15-6

5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No.: B1310781
CAS No.: 15985-15-6
M. Wt: 314.8 g/mol
InChI Key: AJAIMVRIXHLBQV-UVTDQMKNSA-N
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Description

5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C16H11ClN2OS and its molecular weight is 314.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Research has demonstrated the potential of compounds related to 5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone in exhibiting significant antibacterial and antifungal activities. A study by Ammar et al. (2016) synthesized a series of imidazolidine derivatives, revealing that most tested compounds showed substantial activities against various microbial strains, with some showing particularly high efficacy (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016). Another study focusing on the synthesis of novel compounds incorporating the 2-thioxothiazolidin-4-one moiety found variable and modest activities against bacteria and fungi, underscoring the therapeutic potential of these chemical frameworks (B'Bhatt & Sharma, 2017).

Cytotoxicity and Apoptosis Induction

A study investigated the anticancer effects of thiazolidinone derivatives, highlighting their moderate to strong antiproliferative activity against human leukemia cell lines. The research underscored the critical role of the electron donating groups on the thiazolidinone moiety, with compounds exhibiting significant cytotoxicity and apoptosis induction, suggesting a promising avenue for cancer treatment (Chandrappa, Kavitha, Shahabuddin, Vinaya, Ananda Kumar, Ranganatha, Raghavan, & Rangappa, 2009).

Crystal Structure Analysis

The crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone, closely related to the compound of interest, was determined, providing valuable insights into its molecular configuration. The study found two independent molecules in the asymmetric unit, differing mainly in the orientation of the phenyl ring, which could have implications for the compound's reactivity and interaction with biological targets (Ogawa, Kitoh, Ichitani, Kuwae, Hanai, & Kunimoto, 2007).

Safety and Hazards

The safety and hazards of similar compounds can vary. For instance, “[(2-Chlorophenyl)methylene]malononitrile”, also known as CS tear gas, is toxic when inhaled or in contact with the skin, causing irritation and respiratory discomfort . Prolonged exposure to high concentrations can lead to pulmonary edema and severe bronchospasm .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities and applications. For instance, related compounds have shown potential as therapeutic agents against various proteins . Additionally, theoretical studies of oxygen balance and nitrogen percentage suggest that these molecules can be utilized as energetic materials .

Mechanism of Action

Target of Action

It is known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.

Pharmacokinetics

It is known that the compound ticlopidine, which has a similar structure, has a bioavailability of over 80%, is 98% protein-bound, is metabolized in the liver, and has an elimination half-life of 12 hours for a single dose and 4-5 days for repeated dosing . These properties could potentially impact the bioavailability of 5-((2-Chlorophenyl)methylene)-3-phenyl-2-thioxo-4-imidazolidinone.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound could potentially have a wide range of molecular and cellular effects.

Properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19(16(21)18-14)12-7-2-1-3-8-12/h1-10H,(H,18,21)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAIMVRIXHLBQV-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15985-15-6
Record name 4-Imidazolidinone, 5-((2-chlorophenyl)methylene)-3-phenyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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